Isorhamnetin7-O-alpha-L-rhamnoside
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Overview
Description
Isorhamnetin 7-O-alpha-L-rhamnoside is a flavonoid compound found in various plants, including sea buckthorn (Hippophae rhamnoides). It belongs to the class of flavonols and is known for its potential health benefits, including anti-inflammatory, antioxidant, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isorhamnetin 7-O-alpha-L-rhamnoside can be synthesized through the glycosylation of isorhamnetin with L-rhamnose. The reaction typically involves the use of a glycosyl donor and an acid catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of Isorhamnetin 7-O-alpha-L-rhamnoside often involves extraction from plant sources. The process includes grinding the plant material, followed by solvent extraction using organic solvents such as ether or ethanol. The extract is then purified through techniques like vacuum distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Isorhamnetin 7-O-alpha-L-rhamnoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acid catalysts are employed.
Major Products
The major products formed from these reactions include various derivatives of isorhamnetin, such as methylated or acetylated forms .
Scientific Research Applications
Isorhamnetin 7-O-alpha-L-rhamnoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of flavonoids.
Biology: It is studied for its role in plant metabolism and its effects on plant physiology.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Isorhamnetin 7-O-alpha-L-rhamnoside exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Antiviral Activity: It binds to viral proteins, inhibiting their function and replication.
Comparison with Similar Compounds
Isorhamnetin 7-O-alpha-L-rhamnoside is compared with other flavonoids such as:
Quercetin: Similar in structure but lacks the rhamnose moiety.
Kaempferol: Another flavonol with similar antioxidant properties but different glycosylation patterns.
Rutin: Contains both glucose and rhamnose, making it more water-soluble.
Isorhamnetin 7-O-alpha-L-rhamnoside is unique due to its specific glycosylation, which influences its solubility, stability, and bioactivity .
Properties
Molecular Formula |
C22H22O11 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-8-16(25)18(27)20(29)22(31-8)32-10-6-12(24)15-14(7-10)33-21(19(28)17(15)26)9-3-4-11(23)13(5-9)30-2/h3-8,16,18,20,22-25,27-29H,1-2H3 |
InChI Key |
XLQFMBLUUSGXQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Origin of Product |
United States |
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